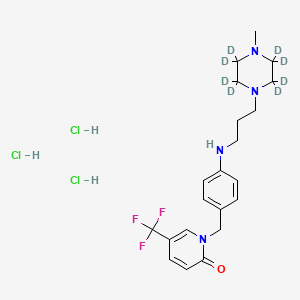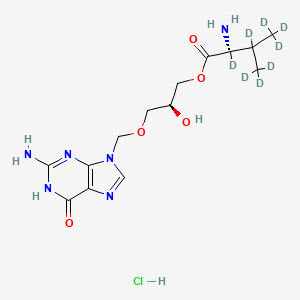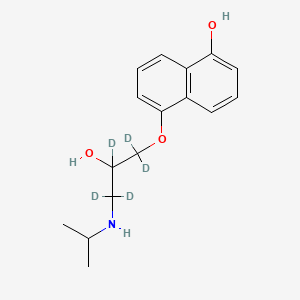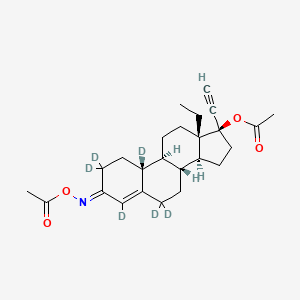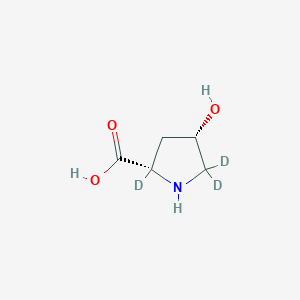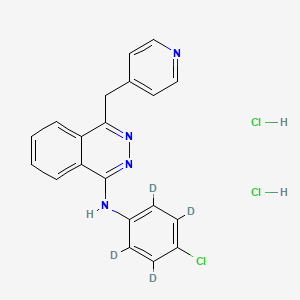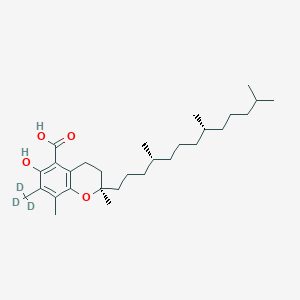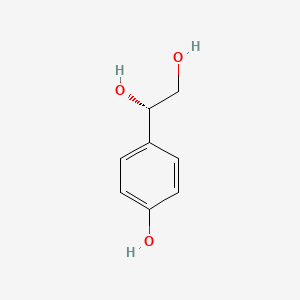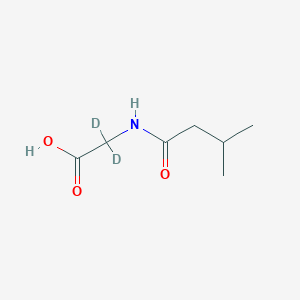
N-(3-Methylbutyryl)glycine-2,2-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isovaleroylglycine-d2 is a deuterium-labeled derivative of N-Isovaleroylglycine. This compound is an acyl glycine, which means it consists of an acyl group attached to the nitrogen atom of glycine. N-Isovaleroylglycine-d2 is primarily used as a biomarker for the predisposition to weight gain and obesity .
准备方法
Synthetic Routes and Reaction Conditions
N-Isovaleroylglycine can be synthesized by reacting isovaleryl chloride with glycine. The reaction typically involves the following steps :
Reactants: Isovaleryl chloride and glycine.
Reaction Conditions: The reaction is carried out in an aqueous medium, and the mixture is neutralized upon completion.
Product Isolation: The product is isolated and purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods
This process ensures that the final product is labeled with deuterium, making it suitable for use in scientific research .
化学反应分析
Types of Reactions
N-Isovaleroylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acyl group to an alcohol.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Isovaleroylglycine-d2 has several scientific research applications, including:
Biomarker for Obesity: It is used as a biomarker to study the predisposition to weight gain and obesity.
Diagnostic Tool: The compound is used in diagnosing organic acidemias and mitochondrial fatty acid β-oxidation defects.
Metabolic Studies: It is employed in metabolic studies to understand the catabolism of leucine and related metabolic pathways.
Pharmaceutical Research: The compound is used in pharmaceutical research to study its effects on various biological systems.
作用机制
N-Isovaleroylglycine-d2 exerts its effects through the following mechanisms:
Molecular Targets: The compound targets enzymes involved in the metabolism of leucine, such as isovaleryl coenzyme A dehydrogenase.
Pathways Involved: It is involved in the catabolism of leucine, leading to the production of acyl glycines through the action of glycine N-acyltransferase.
Biomarker Role: As a biomarker, it helps in identifying metabolic disorders and predispositions to certain conditions like obesity.
相似化合物的比较
Similar Compounds
N-Isovalerylglycine: The non-deuterated form of N-Isovaleroylglycine.
Isovaleroylglycine: Another acyl glycine used as a diagnostic tool for organic acidemias.
Uniqueness
N-Isovaleroylglycine-d2 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies .
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 |
InChI 键 |
ZRQXMKMBBMNNQC-APZFVMQVSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CC(C)C |
规范 SMILES |
CC(C)CC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


